Gossypin

Descripción general

Descripción

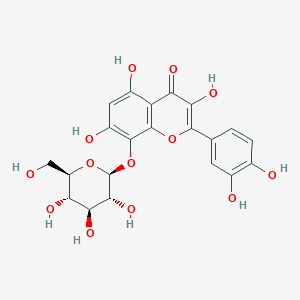

Gossypin es un glucósido de flavonol, un tipo de flavonoide, que se encuentra principalmente en las flores de plantas pertenecientes a la familia Malvaceae, como Hibiscus esculentus, Gossypium indicum y Hibiscus vitifolius . Este compuesto ha ganado una atención significativa debido a sus diversas actividades farmacológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Gossypin se puede sintetizar a través de varias reacciones químicas que involucran precursores de flavonoides. Un método común implica la glicosilación de gossypetina, un flavonoide relacionado, usando glucosa en condiciones ácidas . La reacción típicamente requiere un catalizador, como el ácido clorhídrico, y se lleva a cabo a temperaturas elevadas para facilitar la formación del enlace glucosídico.

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como las flores de las especies de Hibiscus. El proceso de extracción incluye la extracción con solventes, seguido de la purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía de intercambio iónico . Estos métodos aseguran la aislamiento de this compound de alta pureza adecuado para aplicaciones farmacéuticas y nutracéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones: Gossypin experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Por ejemplo, se puede oxidar para formar quinonas, que son compuestos con posibles propiedades anticancerígenas . Las reacciones de reducción pueden convertir this compound en su dihidroflavonol correspondiente, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura del flavonoide.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Estas reacciones generalmente se llevan a cabo en condiciones controladas, que incluyen temperaturas y niveles de pH específicos, para garantizar la formación del producto deseado.

Productos principales: Los productos principales formados a partir de las reacciones de this compound incluyen varios derivados con actividades farmacológicas mejoradas. Por ejemplo, la oxidación de this compound puede producir compuestos con propiedades anticancerígenas mejoradas, mientras que la glicosilación puede producir derivados con mayor solubilidad en agua y biodisponibilidad .

Aplicaciones Científicas De Investigación

Química: En química, gossypin se utiliza como compuesto modelo para estudiar la reactividad de los flavonoides y sus derivados. Su estructura única permite a los investigadores explorar diferentes modificaciones químicas y sus efectos sobre la actividad biológica .

Biología: En la investigación biológica, this compound se investiga por su papel en los procesos celulares, como la apoptosis y la regulación del ciclo celular. Los estudios han demostrado que this compound puede inducir la apoptosis en células cancerosas al inhibir las vías de señalización clave .

Medicina: Las propiedades farmacológicas de this compound lo convierten en un candidato prometedor para el desarrollo de fármacos. Ha mostrado potencial en el tratamiento de diversas enfermedades, incluido el cáncer, la inflamación y los trastornos cardiovasculares . Su capacidad para inhibir la vía de activación de NF-κB es particularmente notable, ya que esta vía está involucrada en muchos procesos inflamatorios y cancerosos .

Industria: En el sector industrial, this compound se utiliza en la formulación de nutracéuticos y cosméticos. Sus propiedades antioxidantes lo convierten en un ingrediente valioso en productos destinados a reducir el estrés oxidativo y promover la salud de la piel .

Mecanismo De Acción

Gossypin ejerce sus efectos a través de múltiples dianas moleculares y vías. Uno de los principales mecanismos implica la inhibición de la vía de activación de NF-κB. Al prevenir la fosforilación y degradación de IκBα, this compound inhibe la translocación de NF-κB al núcleo, reduciendo así la expresión de genes involucrados en la inflamación, la supervivencia celular y la proliferación. Además, se ha demostrado que this compound inhibe la actividad de la quinasa Aurora B y la quinasa ribosomal S6 p90 2, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

Gossypin es estructuralmente similar a otros flavonoides, como la gossypetina y la quercetina. posee propiedades únicas que lo distinguen de estos compuestos:

Gossypetina: La gossypetina es la forma aglicona de la this compound, que carece de la porción de glucosa. Si bien ambos compuestos exhiben actividades farmacológicas similares, la glicosilación de this compound mejora su solubilidad en agua y su biodisponibilidad.

Quercetina: La quercetina es otro flavonoide con beneficios para la salud bien documentados. En comparación con la quercetina, this compound ha mostrado actividades antiinflamatorias y anticancerígenas superiores en ciertos estudios. Esta diferencia se atribuye a la presencia de grupos hidroxilo adicionales y la porción de glucosa en la estructura de this compound.

Otros compuestos similares: Otros flavonoides, como el kaempferol y la miricetina, comparten similitudes estructurales con this compound. la combinación única de patrones de hidroxilación y glicosilación de this compound contribuye a su perfil farmacológico distinto.

En conclusión, this compound es un compuesto multifacético con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única y sus diversas actividades biológicas lo convierten en un valioso objeto de investigación y desarrollo en curso.

Actividad Biológica

Gossypin, a flavonoid derived from the plant Hibiscus vitifolius, has garnered significant attention in recent years due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, supported by various studies and case reports.

This compound is characterized as a flavonoid glycoside, primarily found in the Malvaceae family. Its structure allows it to exhibit a range of biological activities, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound demonstrates potent antioxidant properties. A study conducted on rats subjected to global cerebral ischemia revealed that this compound treatment significantly reduced lipid peroxidation and increased levels of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a dose-dependent manner. The results are summarized in Table 1 below:

| Parameter | Control Group | This compound Treated Group | Significance (p-value) |

|---|---|---|---|

| SOD Levels | Decreased | Increased | < 0.001 |

| CAT Levels | Decreased | Increased | < 0.001 |

| Lipid Peroxidation (TBARS) | Increased | Decreased | < 0.001 |

This study concluded that this compound's ability to scavenge free radicals contributes significantly to its neuroprotective effects against ischemic injury .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from oxidative stress induced by ischemia/reperfusion (I/R) injury. In the aforementioned study, this compound treatment resulted in a marked reduction of cerebral infarction area compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been observed to inhibit the release of inflammatory mediators, which may further contribute to its neuroprotective effects. The modulation of inflammatory pathways by this compound suggests its potential utility in treating conditions characterized by chronic inflammation .

Anti-Cancer Properties

Research indicates that this compound possesses anti-cancer activities. A study highlighted its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including HeLa cells. This effect is attributed to this compound's role in modulating signaling pathways associated with cell survival and death .

Table 2: Summary of Anti-Cancer Effects of this compound

| Cancer Type | Effect | Mechanism |

|---|---|---|

| HeLa Cells | Induced apoptosis | Modulation of apoptotic pathways |

| Breast Cancer Cells | Inhibited proliferation | Inhibition of cell cycle progression |

| Colon Cancer Cells | Reduced tumor growth | Induction of oxidative stress |

Case Studies

- Neuroprotection in Ischemic Rats : In a controlled experiment, rats treated with this compound showed significant improvements in cognitive functions post-ischemia compared to untreated controls, reinforcing its neuroprotective claims .

- Cancer Cell Line Studies : Various studies have demonstrated that this compound can reduce viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, indicating its potential as an anti-cancer agent .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXVLUZMMDCNG-KKPQBLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215512 | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-78-8 | |

| Record name | Gossypin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms: * Inhibition of key signaling pathways: this compound inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway [], a crucial regulator of cell growth and survival often dysregulated in cancer. * Cell cycle arrest: It induces cell cycle arrest at the G2/M phase by reducing cyclin A2 and B1 expression and interfering with cell cycle checkpoint proteins []. * Induction of apoptosis: this compound triggers intrinsic apoptosis by activating caspases (Caspase-3 and Caspase-9) and poly ADP-ribose polymerase (PARP), ultimately leading to cell death [, , ]. * Suppression of invasion and metastasis: this compound inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis [].

Q2: How does this compound exhibit anti-inflammatory properties?

A2: this compound's anti-inflammatory action is linked to: * Suppression of NF-κB activation: this compound effectively inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway [], a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , ]. * Inhibition of COX-2: this compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2) [, ], an enzyme involved in the production of pro-inflammatory mediators.

Q3: Does this compound offer protection against oxidative stress?

A3: Yes, this compound exhibits significant antioxidant activity through: * Direct scavenging of free radicals: this compound directly neutralizes reactive oxygen species (ROS) like superoxide anions, hydroxyl radicals, and hydrogen peroxide [, , , , ]. * Boosting antioxidant enzyme activity: It enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. * Increasing glutathione levels: this compound helps maintain cellular glutathione (GSH) levels, a vital antioxidant molecule [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H22O13 and a molecular weight of 482.39 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data like UV-Vis absorption maxima (around 277-279 nm) and fluorescence emission maximum (around 325 nm) are reported for this compound []. Additionally, structural characterization often utilizes techniques like IR, 1H NMR, and mass spectrometry [].

Q6: Are there any formulation strategies to enhance this compound's bioavailability?

A6: Research suggests that encapsulating this compound in delivery systems like liposomes [, ] or proniosomal gels [] can potentially improve its stability, solubility, and bioavailability.

Q7: Does this compound interact with drug transporters?

A7: this compound has been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for effluxing drugs from cells []. This interaction could potentially impact this compound's absorption and distribution in the body.

Q8: What in vitro models have been used to study this compound's activity?

A8: Various in vitro models, including cell lines like A549 (lung cancer) [, ], MCF-7 (breast cancer) [], PC-3 (prostate cancer) [], and HepG2 (liver cancer) [], have been used to investigate this compound's anticancer, anti-inflammatory, and antioxidant properties.

Q9: What animal models have been employed to study this compound's efficacy?

A9: this compound's therapeutic potential has been explored in various animal models, including:* Rodent models of epilepsy: These models assess this compound's anticonvulsant activity, employing seizure induction methods like pentylenetetrazole (PTZ) and maximal electroshock [, ].* Murine models of inflammation: These models, such as the carrageenan-induced paw edema and air pouch models, evaluate this compound's anti-inflammatory effects [, ].* Rodent models of oxidative stress: These models, often employing toxicants like lead or sulfur mustard, assess this compound's protective effects against oxidative damage in organs like the liver, kidney, and brain [, , ]. * Rodent models of myocardial ischemia-reperfusion injury: These models evaluate this compound's cardioprotective effects, focusing on its ability to reduce infarct size and improve cardiac function [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.